An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate
An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and the broader class of carbamates to offer valuable insights for researchers. This guide covers physicochemical properties, a proposed synthetic route with detailed experimental protocol, and a discussion of potential biological activities and applications based on established structure-activity relationships.
Introduction
Carbamates, characterized by the -O-CO-NH- linkage, are a pivotal structural motif in medicinal chemistry and drug design.[1] Their stability, ability to permeate cell membranes, and resemblance to peptide bonds make them valuable components in therapeutic agents for a wide range of diseases, including cancer, epilepsy, and viral infections.[1][2] The incorporation of a carbamate group can enhance the biological activity of pharmacophores.[1] The specific compound, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, integrates several key features: a substituted phenyl ring, a bromine atom, a methyl group, and a trifluoroethyl group. These substitutions are expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets.
The trifluoroethyl group, in particular, is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability due to its high thermal and metabolic stability, lipophilicity, and electron-withdrawing effects.[3] This guide will explore the anticipated properties and potential of this specific carbamate derivative.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 1087788-66-6 | Chemical Supplier Databases |
| Molecular Formula | C10H9BrF3NO2 | Calculated from structure |
| Molecular Weight | 312.08 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white solid | General appearance of similar carbamate compounds |
| Purity | Commercially available at ≥95% | Chemical Supplier Databases |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. | General solubility of carbamates and fluorinated compounds |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the high molecular weight and presence of polar groups |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Carbamates can be thermally labile. |
| Stability | Carbamates are generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.[1] | General chemical properties of carbamates. |
Synthesis and Characterization
A plausible and efficient method for the synthesis of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is via a Curtius rearrangement of a corresponding acyl azide, or by the reaction of 2-bromo-4-methylaniline with 2,2,2-trifluoroethyl chloroformate. A detailed protocol for a potential synthesis route is provided below.
Proposed Synthetic Protocol: Reaction of 2-bromo-4-methylaniline with 2,2,2-trifluoroethyl chloroformate
This method is a common and straightforward approach for the synthesis of carbamates.
Caption: Proposed synthesis of the target carbamate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of Chloroformate: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
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¹H NMR:
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A singlet for the methyl (CH₃) protons around δ 2.2-2.4 ppm.
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A quartet for the methylene (CH₂) protons of the trifluoroethyl group around δ 4.4-4.6 ppm, coupled to the fluorine atoms.
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Aromatic protons will appear in the δ 7.0-7.8 ppm region, with splitting patterns dictated by their positions on the phenyl ring.
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A broad singlet for the NH proton of the carbamate group, likely in the δ 7.5-8.5 ppm range, which may be exchangeable with D₂O.
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-
¹³C NMR:
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A signal for the methyl carbon around δ 20-25 ppm.
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A quartet for the trifluoromethyl (CF₃) carbon around δ 120-125 ppm due to carbon-fluorine coupling.
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A quartet for the methylene (CH₂) carbon around δ 60-65 ppm.
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Signals for the aromatic carbons in the δ 110-140 ppm range.
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A signal for the carbonyl carbon of the carbamate group around δ 150-155 ppm.
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IR Spectroscopy:
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A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.
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C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.
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A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1730 cm⁻¹.
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C-N stretching vibrations around 1200-1300 cm⁻¹.
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Strong C-F stretching vibrations in the region of 1000-1200 cm⁻¹.
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C-Br stretching vibration in the lower frequency region, typically below 600 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
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Fragmentation patterns would likely involve the loss of the trifluoroethyl group and cleavage of the carbamate linkage.
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Potential Biological and Pharmacological Properties
The biological activity of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate has not been explicitly reported. However, the structural motifs present suggest several potential areas of pharmacological interest.
Caption: Potential biological activities of the title compound.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that ring-substituted carbamates can exhibit significant antimicrobial and antifungal properties.[4][5][6] The presence of halogen (bromo) and alkyl (methyl) groups on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration and leading to increased antimicrobial efficacy. The carbamate moiety itself is a key pharmacophore in many fungicidal agents.[5] Therefore, it is plausible that 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate could be investigated for its activity against various bacterial and fungal strains.
Enzyme Inhibition
Carbamates are known to act as inhibitors of various enzymes, with their activity often depending on the nature of the substituents.[1] The trifluoroethyl group can contribute to stronger binding interactions with enzyme active sites and can also block metabolic pathways, thereby increasing the compound's half-life and potency.
Applications in Drug Discovery
Given the general properties of carbamates and the specific substitutions on this molecule, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate could serve as a valuable scaffold or lead compound in drug discovery programs. Its potential for modification at the phenyl ring and the carbamate nitrogen allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
Specific toxicology data for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is not available. However, as with any laboratory chemical, it should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is a halogenated and fluorinated carbamate with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is scarce, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-established properties of the carbamate class of compounds. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule.
References
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Jukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
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Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. PMC. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Li, X., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
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Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]. Journal of Chemical and Pharmaceutical Research. [Link]
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PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. [Link]
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Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
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